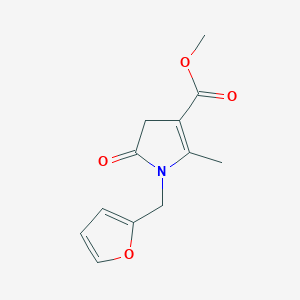

![molecular formula C16H20N2O B5505893 1-[4,5-双(二甲氨基)-1-萘基]乙酮 CAS No. 111967-89-6](/img/structure/B5505893.png)

1-[4,5-双(二甲氨基)-1-萘基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone involves various strategies, including the Wittig reaction and elimination mechanisms. For example, 1,8-bis(dimethylamino)naphthalene derivatives have been synthesized from corresponding alcohols in the presence of Al2O3, undergoing elimination to yield products like 1,8-bis(dimethylamino)-4-vinyl naphthalene through an E1 mechanism, showcasing the versatility in synthesizing naphthalene derivatives with dimethylamino groups (Vistorobskii & Pozharskii, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone, such as bis(dimethylamino)naphthalene derivatives, has been elucidated using X-ray crystallography, revealing unsymmetrical structures and different coordination modes. These findings are crucial for understanding the steric and electronic influences of the dimethylamino groups on the naphthalene core (Tamao et al., 1999).

Chemical Reactions and Properties

The chemical behavior of 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone derivatives includes reactions under both thermal and photochemical conditions, demonstrating stability variations and the potential for forming novel compounds through different reaction pathways, such as α-elimination or cycloaddition reactions (Pozharskii et al., 2001).

Physical Properties Analysis

Physical properties of related compounds, like 1,8-bis(dimethylamino)naphthalene, are influenced by strong intramolecular hydrogen bonding, which can cause significant out-of-plane and in-plane deformations in the molecular structure, impacting the compound's physical behavior and interactions (Woźniak et al., 1990).

Chemical Properties Analysis

The chemical properties of 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone and its derivatives showcase a range of behaviors, from proton sponge activities to intramolecular hydrogen bonding capabilities. These attributes highlight the compound's versatility and its potential utility in various chemical transformations and applications (Raab et al., 2003).

科学研究应用

化学合成与性质

1-[4,5-双(二甲氨基)-1-萘基]乙酮及其相关化合物因其独特的化学性质而被广泛研究,特别是在质子海绵领域,因为它们具有较高的氮含量。质子海绵是碱性很强的化合物,即使在不太有利的条件下也能结合质子。类似化合物的合成和研究,例如1,8-双(二甲氨基)萘衍生物,揭示了它们在不同条件下的化学行为,包括质子海绵效应、分子内氢键和反应机理。例如,1,8,1',8'-四(二甲氨基)-2,2'-二萘甲醇等化合物已经使用X射线、核磁共振和红外技术合成和分析,以了解它们在不同温度下的结构动力学和氢键相互作用(Pozharskii等人,2010)。

亲电取代和衍生物合成

亲电取代反应已经用类似于1-[4,5-双(二甲氨基)-1-萘基]乙酮的化合物进行了探索,为新型推挽质子海绵提供了途径。这些反应产生具有不同电子性质的衍生物,促进了合成具有增强或改性化学反应性的化合物。例如,5,6-双(二甲氨基)苊的亲电取代证明了推挽衍生物的合成,突出了这些化合物在形成新的化学实体中的反应性(Mekh等人,2010)。

在超分子化学中的应用

1-[4,5-双(二甲氨基)-1-萘基]乙酮衍生物的结构特征使其适用于超分子化学,在那里它们可以通过非共价相互作用与其他分子形成复杂的集合体。这些集合体可以针对各种应用进行定制,包括材料科学和纳米技术。人们已经研究了涉及苯四甲酸和氮杂给体分子的超分子组装体,以了解它们在创建具有特定性质的有序结构方面的潜力(Arora & Pedireddi,2003)。

光致电子转移

已经研究了类似化合物的诱导电子转移性质,揭示了它们在光伏器件和光化学反应中的潜在应用。例如,研究氯仿中的光致电子转移逆品醇反应证明了这些化合物在照射后进行碳碳键断裂的能力,形成有价值的化学中间体(Zhang等人,1998)。

属性

IUPAC Name |

1-[4,5-bis(dimethylamino)naphthalen-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(19)12-9-10-15(18(4)5)16-13(12)7-6-8-14(16)17(2)3/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWWAGBASRAYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=C(C2=C(C=C1)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350647 |

Source

|

| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

CAS RN |

111967-89-6 |

Source

|

| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)